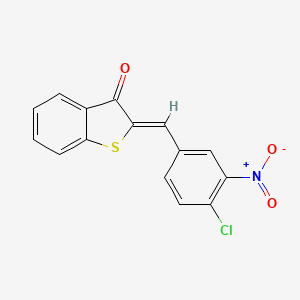![molecular formula C18H20N2O2 B11559617 3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)
3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic amine with a carbonyl compound. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as catalysis, medicine, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 3-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the imine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds or carboxylic acids.
Reduction: Formation of amines or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, disrupting the metal homeostasis in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID
- 3-[(E)-{[4-(FLUOROPHENYL)METHYLIDENE}AMINO]BENZOIC ACID
- 4-[(E)-{[4-(HYDROXYPHENYL)METHYLIDENE}AMINO]BENZOIC ACID
Uniqueness
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID is unique due to the presence of the diethylamino group, which enhances its electron-donating properties. This makes it a more effective ligand for forming metal complexes compared to its dimethylamino or fluorophenyl counterparts. Additionally, the diethylamino group contributes to the compound’s solubility and stability in various solvents .
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-[[4-(diethylamino)phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(4-2)17-10-8-14(9-11-17)13-19-16-7-5-6-15(12-16)18(21)22/h5-13H,3-4H2,1-2H3,(H,21,22) |
Clé InChI |
MZELTMSKFOYGCD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11559534.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11559537.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559557.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11559561.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559573.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11559577.png)
![N-{(1E)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}-2-chlorobenzamide](/img/structure/B11559581.png)
![N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B11559596.png)
![N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11559602.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559612.png)
![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)

![4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11559619.png)

